2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound known for its unique structure and properties. It contains a tetrazole ring, a pyrrolidine ring, and a chlorophenyl group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone is the voltage-gated sodium channel (VGSC) . VGSCs are integral membrane proteins that help establish and control the cell membrane’s potential by allowing the flow of sodium ions .
Mode of Action
2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone is a selective blocker of the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . By blocking these channels, the compound prevents the flow of sodium ions, which can alter the membrane potential and disrupt the propagation of electrical signals .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are mainly metabolized via glucuronidation . They are also primarily excreted via urine . These properties can impact the compound’s bioavailability and its overall pharmacological effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with pyrrolidine and ethyl chloroacetate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
- 2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole
- 4-[{2’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl}methyl]phenol
Uniqueness
2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a tetrazole ring, a pyrrolidine ring, and a chlorophenyl group. This combination provides it with distinct chemical properties and a wide range of applications compared to other similar compounds .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGDEXRUTZOSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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